Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC15835258
Molecular Formula: C9H5BrClNO2S
Molecular Weight: 306.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrClNO2S |
|---|---|
| Molecular Weight | 306.56 g/mol |
| IUPAC Name | methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3 |
| Standard InChI Key | HJSDGMZJSUVMEB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thieno[3,2-b]pyridine scaffold—a bicyclic system combining a thiophene ring fused to a pyridine moiety. The bromine atom occupies the 3-position, while chlorine is at the 5-position, and a methyl ester group is attached to the 2-carboxylate position. This arrangement creates distinct electronic effects: bromine’s electronegativity enhances electrophilic substitution reactivity, whereas chlorine contributes to steric hindrance and lipophilicity .
The molecular formula is C₉H₅BrClNO₂S, with a molecular weight of 306.56 g/mol. Key spectral identifiers include:
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InChIKey: HJSDGMZJSUVMEB-UHFFFAOYSA-N
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SMILES: COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br
Physicochemical Characteristics
The compound’s density and melting point remain uncharacterized in available literature, but analogous thienopyridines typically exhibit densities near 1.8 g/cm³ and melting points exceeding 150°C . Its solubility profile suggests limited aqueous solubility due to the hydrophobic thiophene and halogen substituents, favoring organic solvents like dichloromethane or dimethylformamide .
Synthesis Methods and Optimization
Core Synthetic Strategies
The synthesis of methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate typically involves sequential halogenation and esterification steps. A common route begins with thieno[3,2-b]pyridine derivatives, utilizing phosphorus oxychloride (POCl₃) for chlorination and bromine or N-bromosuccinimide (NBS) for bromination.
Halogenation Sequence
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Chlorination: Treatment of the parent thienopyridine with POCl₃ at elevated temperatures introduces chlorine at the 5-position.
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Bromination: Subsequent reaction with bromine in acetic acid or dichloromethane yields the 3-bromo derivative .
Esterification
The carboxylate group is introduced via methyl esterification using methanol and catalytic sulfuric acid or via methyl chloroformate under basic conditions .
Challenges and Yield Optimization
Synthetic yields for this compound are often low due to competing side reactions. For example, a reported coupling reaction using 3-bromo-5-chlorothieno[3,2-b]pyridine achieved only 6% yield under standard Ullmann conditions . Optimizations such as microwave-assisted synthesis or palladium catalysts (e.g., Pd(PPh₃)₄) may improve efficiency .
Comparative Analysis with Related Heterocycles
Thieno[3,2-b]pyridine vs. Furo[3,2-b]pyridine
Replacing sulfur with oxygen (as in 3-bromo-5-chlorofuro[3,2-b]pyridine) reduces ring aromaticity, lowering metabolic stability but improving solubility .
| Property | Thieno[3,2-b]pyridine Derivative | Furo[3,2-b]pyridine Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 306.56 | 232.46 |
| LogP | ~3.2 | ~2.4 |
| Enzymatic Stability (t₁/₂) | 120 min | 45 min |
Halogen Substitution Effects
Bromine’s larger atomic radius compared to chlorine increases steric bulk, altering binding affinity. For example, replacing Br with Cl at C3 decreases EGFR inhibition by 40% .
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